Benzenamine, 3-iodo-N-methyl-
Overview
Description
Benzenamine, 3-iodo-N-methyl-, also known as 3-Iodo-N-methyl-benzenamine, is an organic compound with the chemical formula C7H8IN and a molecular weight of 243.05g/mol . It is a brownish yellow to dark brown solid .
Molecular Structure Analysis
The molecular structure of Benzenamine, 3-iodo-N-methyl- consists of a benzene ring with an iodine atom and a methylamine group attached to it . The exact positions of these substituents on the benzene ring can be determined through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
Benzenamine, 3-iodo-N-methyl- has a predicted density of 1.779±0.06 g/cm3 and a predicted boiling point of 276.8±23.0 °C .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
3-Iodo-n-methylaniline is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its iodo and methyl groups make it a versatile precursor for coupling reactions and further functionalization. For instance, it can be used to synthesize compounds with potential biological activity, such as inhibitors for certain enzymes or receptors within the body .
Material Science
In material science, 3-iodo-n-methylaniline can contribute to the development of new materials with specific electronic or optical properties. Its aromatic structure allows it to be incorporated into polymers or small molecules that can change the material’s conductivity or absorption characteristics .
Chemical Synthesis
This compound plays a crucial role in chemical synthesis, serving as a building block for the construction of complex molecules. It is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many drugs and agrochemicals .
Chromatography
3-Iodo-n-methylaniline can be used as a standard or reference compound in chromatographic analysis due to its distinct chemical properties. It helps in the calibration of equipment and the validation of analytical methods in the detection of related compounds .
Analytical Chemistry
In analytical chemistry, 3-iodo-n-methylaniline’s unique structure makes it suitable for use as a derivatization agent, enhancing the detection of certain analytes in complex mixtures through techniques like mass spectrometry or UV-visible spectroscopy .
Drug Discovery
The compound is also instrumental in drug discovery, where it can be modified to create libraries of molecules for high-throughput screening against various biological targets. This process can lead to the identification of new lead compounds for further development .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is primarily used as a reagent in chemical synthesis
Mode of Action
3-Iodo-N-methylaniline is involved in chemical reactions as a reagent. For instance, it can undergo a reaction with trimethyl orthoformate in the presence of concentrated sulfuric acid to afford mono methylated amines . .
Biochemical Pathways
As a reagent, it’s primarily used in chemical synthesis
Result of Action
As a chemical reagent, it’s primarily used in the synthesis of other compounds
properties
IUPAC Name |
3-iodo-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXWYCMFWSWUQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454338 | |
Record name | Benzenamine, 3-iodo-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61829-42-3 | |
Record name | Benzenamine, 3-iodo-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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